2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Overview
Description
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the trifluoromethyl group and the carboxylic acid group adds to its unique chemical properties. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to interact with arylthiolate anions .
Mode of Action
It’s worth noting that trifluoromethyl phenyl sulfone, a compound with a similar structure, can form electron donor–acceptor (eda) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
Compounds with similar structures have been reported to participate in various reactions, including site-selective suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type pd(ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence .
Result of Action
Compounds with similar structures have been reported to undergo s-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Action Environment
It’s worth noting that the reactions involving similar compounds can be influenced by factors such as light, temperature, and the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance its inhibitory effects .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production and proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the progression of metabolic reactions . This compound also modulates gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, this compound can induce post-translational modifications of proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown to be relatively stable under various conditions, maintaining its biochemical activity over extended periods . It undergoes gradual degradation, which can influence its efficacy in long-term studies . The long-term effects of this compound on cellular function include sustained inhibition of metabolic enzymes and prolonged induction of apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. The intermediate product is then treated with 3-chloro-5-hydroxybenzonitrile under microwave irradiation in the presence of sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-phenylthiazole-4-carboxylic acid
- 4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-phenyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid stands out due to the presence of both the phenyl and trifluoromethyl groups, which enhance its biological activity and chemical stability. These structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)8-7(10(16)17)18-9(15-8)6-4-2-1-3-5-6/h1-5H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIRASZRRDKWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211467 | |
Record name | 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-16-4 | |
Record name | 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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